8-Methyl-1-naphthoic acid
Overview
Description
8-Methyl-1-naphthoic acid is an organic compound that is a derivative of naphthoic acid . It has a similar structure to naphthoic acid, with an additional methyl group attached .
Synthesis Analysis
The synthesis of 8-Methyl-1-naphthoic acid involves several steps. One method involves the use of 1-acetonaphthone, DMSO, I2, and chlorobenzene solvent . The reaction is carried out at 130 °C for 3 hours, followed by the addition of TBHP and further reaction at 130 °C for 3 hours .Molecular Structure Analysis
The molecular formula of 8-Methyl-1-naphthoic acid is C12H10O2 . It has a molecular weight of 186.21 g/mol . The structure consists of a naphthalene ring with a carboxylic acid group and a methyl group attached .Chemical Reactions Analysis
8-Methyl-1-naphthoic acid can participate in various chemical reactions. For example, it can undergo C-H activation reactions . More research is needed to fully understand the range of reactions it can participate in .Physical And Chemical Properties Analysis
8-Methyl-1-naphthoic acid has several notable physical and chemical properties. It has a molecular weight of 186.21 g/mol, a XLogP3-AA of 3.1, and a topological polar surface area of 37.3 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Scientific Research Applications
Application 1: Preparation of Perinaphthenones
- Summary of the Application: 1-Naphthoic acid can be used as a reactant to prepare Perinaphthenones .
- Methods of Application: This involves dehydrative annulation with alkynes in the presence of a rhodium catalyst .
- Results or Outcomes: The specific outcomes or quantitative data are not provided in the source, but the process is used to create Perinaphthenones .
Application 2: Synthesis of Isocoumarin Derivatives
- Summary of the Application: 1-Naphthoic acid can be used to synthesize Isocoumarin derivatives .
- Methods of Application: This involves reacting with 2-butyne via aerobic oxidative cyclization using a Rhodium catalyst .
- Results or Outcomes: The specific outcomes or quantitative data are not provided in the source, but the process is used to create Isocoumarin derivatives .
Application 3: Preparation of N-Methoxy-N-methyl-1-naphthalenecarboxamide
- Summary of the Application: 1-Naphthoic acid can be used to prepare N-Methoxy-N-methyl-1-naphthalenecarboxamide .
- Methods of Application: This involves reacting with N, O-dimethylhydroxylamine and phosphorus trichloride .
- Results or Outcomes: The specific outcomes or quantitative data are not provided in the source, but the process is used to create N-Methoxy-N-methyl-1-naphthalenecarboxamide .
Application 4: Synthesis of 1,4-Dihydro-1-naphthalenecarboxylic acid
- Summary of the Application: 1-Naphthoic acid can be used to synthesize 1,4-Dihydro-1-naphthalenecarboxylic acid .
- Methods of Application: This involves Birch reduction .
- Results or Outcomes: The specific outcomes or quantitative data are not provided in the source, but the process is used to create 1,4-Dihydro-1-naphthalenecarboxylic acid .
Application 5: Synthesis of Pharmaceuticals, Photochemicals, Plant Growth Hormones, Dyes and Other Organic Compounds
- Summary of the Application: 1-Naphthoic acid is used as an intermediate for the synthesis of pharmaceuticals, photochemicals, plant growth hormones, dyes and other organic compounds .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific outcomes or quantitative data are not provided in the source, but the process is used to create a variety of organic compounds .
Application 6: Synthesis of Derivatives of 1,8-Naphthalimide
- Summary of the Application: 1-Naphthoic acid can be used to synthesize derivatives of 1,8-Naphthalimide .
- Methods of Application: This involves an aromatic nucleophilic substitution reaction .
- Results or Outcomes: All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents . These unique features, long emission wavelength, high solubility, and high stability in difference pH media, will allow these derivative to be used as excellent labeling reagents in the biological system .
Safety And Hazards
8-Methyl-1-naphthoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin, eyes, or clothing .
Future Directions
The future directions for research on 8-Methyl-1-naphthoic acid could involve further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, more research is needed to fully understand its physical and chemical properties, as well as its safety and hazards . The potential applications of 8-Methyl-1-naphthoic acid in various fields, such as medicine or materials science, could also be explored .
properties
IUPAC Name |
8-methylnaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8-4-2-5-9-6-3-7-10(11(8)9)12(13)14/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBHUCKQJRXXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344563 | |
Record name | 8-Methyl-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-1-naphthoic acid | |
CAS RN |
19310-98-6 | |
Record name | 8-Methyl-1-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19310-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methyl-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methylnaphthalene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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